

GSK2798745: A Comparative Analysis of Cross-reactivity with Other TRP Channels

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Compound of Interest

Compound Name: GSK2798745

Cat. No.: B607803

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GSK2798745 is a potent and highly selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.^{[1][2]} Its high degree of selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects and associated toxicities. This guide provides a comparative analysis of the cross-reactivity of **GSK2798745** with other members of the TRP channel family, supported by available experimental data and detailed methodologies.

Selectivity Profile of GSK2798745

GSK2798745 exhibits exceptional selectivity for the TRPV4 channel over other TRP channels that have been evaluated. This high selectivity is crucial for minimizing off-target effects.

Comparative Inhibitory Activity

The inhibitory potency of **GSK2798745** against human and rat TRPV4 is in the low nanomolar range, highlighting its strong affinity for its intended target. In contrast, its activity against other tested TRP channels is significantly lower, with IC₅₀ values greater than 25 μ M.^[1] This represents a selectivity of over 10,000-fold for TRPV4 compared to the other TRP channels assessed.

TRP Channel	Species	IC50 (GSK2798745)	Reference
TRPV4	Human	1.8 nM	[2]
TRPV4	Rat	1.6 nM	[2]
TRPM5	Not Specified	> 25 μ M	
TRPA1	Not Specified	> 25 μ M	
TRPC3	Not Specified	> 25 μ M	
TRPC6	Not Specified	> 25 μ M	

Experimental Protocols for Determining TRP Channel Selectivity

While the specific proprietary protocols used by GlaxoSmithKline for **GSK2798745** are not publicly detailed, the selectivity of a compound against a panel of ion channels is typically determined using high-throughput screening assays such as automated electrophysiology or fluorescence-based calcium assays. Below are representative protocols for these industry-standard methods.

Automated Patch-Clamp Electrophysiology Assay

This method provides a direct measure of ion channel activity by recording the flow of ions across the cell membrane.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **GSK2798745** against a panel of heterologously expressed TRP channels.

Cell Lines: HEK293 or CHO cells stably expressing the human TRP channel of interest (e.g., TRPV1, TRPA1, TRPM8, etc.).

Materials:

- Automated patch-clamp system (e.g., QPatch, IonWorks)
- Appropriate external and internal recording solutions

- Specific agonists for each TRP channel (e.g., Capsaicin for TRPV1, AITC for TRPA1, Menthol for TRPM8)
- **GSK2798745** compound series

Methodology:

- Cell Preparation: Cells are cultured and harvested for the assay.
- Assay Setup: The automated patch-clamp system is prepared with the appropriate intracellular and extracellular solutions.
- Cell Sealing: A giga-ohm seal is formed between the cell membrane and the patch-clamp aperture.
- Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell recording configuration.
- Baseline Recording: A baseline current is recorded in the absence of any compounds.
- Agonist Application: A specific agonist is applied to activate the target TRP channel, and the resulting current is measured.
- Compound Application: **GSK2798745** is applied at various concentrations, followed by the application of the agonist to measure the inhibitory effect.
- Data Analysis: The percentage of inhibition is calculated for each concentration of **GSK2798745**, and the data is fitted to a concentration-response curve to determine the IC50 value.

Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay

This high-throughput method indirectly measures ion channel activity by detecting changes in intracellular calcium concentration using a fluorescent dye.

Objective: To determine the IC₅₀ of **GSK2798745** against a panel of TRP channels by measuring changes in intracellular calcium.

Cell Lines: HEK293 or CHO cells stably expressing the human TRP channel of interest.

Materials:

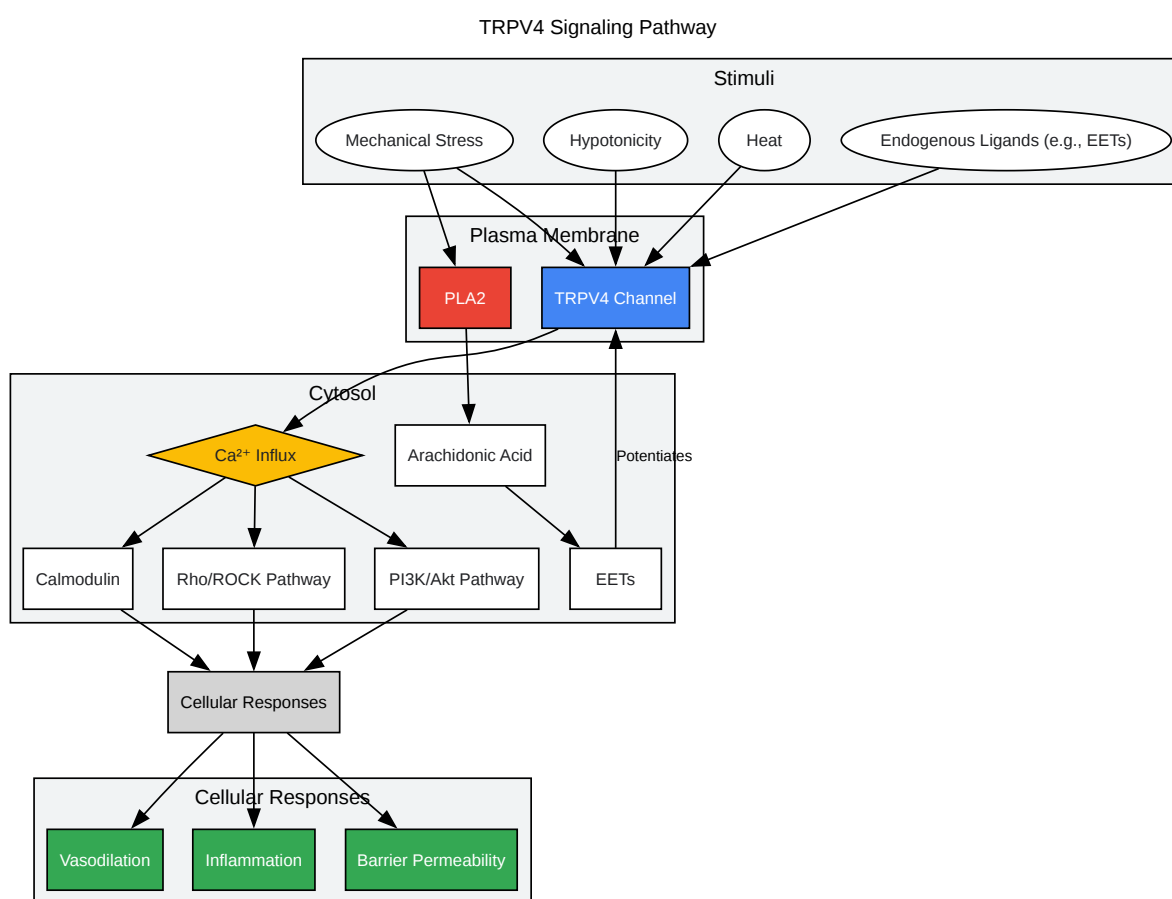
- Fluorometric Imaging Plate Reader (FLIPR)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
- 96- or 384-well black-walled, clear-bottom microplates
- Specific agonists for each TRP channel
- **GSK2798745** compound series

Methodology:

- Cell Plating: Cells are seeded into microplates and cultured overnight.
- Dye Loading: The cell culture medium is replaced with a solution containing the calcium-sensitive dye, and the cells are incubated to allow for dye uptake.
- Compound Addition: **GSK2798745** is added to the wells at various concentrations and incubated for a specific period.
- Baseline Fluorescence Measurement: The baseline fluorescence is measured using the FLIPR instrument.
- Agonist Addition and Signal Detection: A specific agonist is added to the wells to activate the TRP channel. The FLIPR system simultaneously adds the agonist and measures the resulting change in fluorescence, indicating calcium influx.
- Data Analysis: The fluorescence signal is analyzed to determine the percentage of inhibition for each concentration of **GSK2798745**. The data is then used to generate a concentration-response curve and calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflow

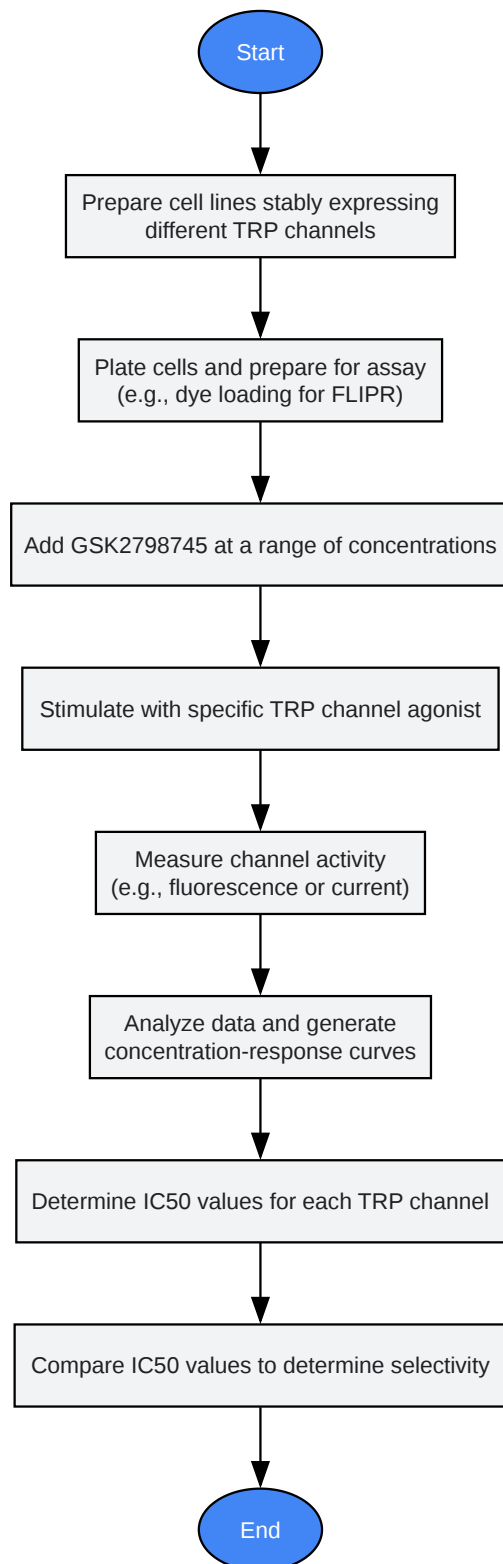
To understand the context of **GSK2798745**'s action and how its selectivity is assessed, the following diagrams illustrate the TRPV4 signaling pathway and a general experimental workflow for determining cross-reactivity.



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Caption: TRPV4 Signaling Pathway

Experimental Workflow for TRP Channel Cross-Reactivity



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Caption: TRP Channel Cross-Reactivity Workflow

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